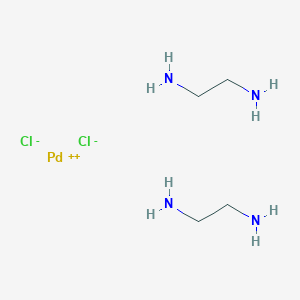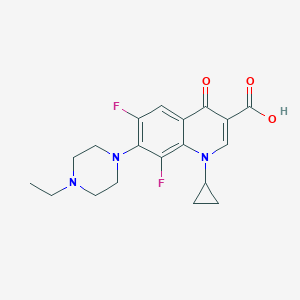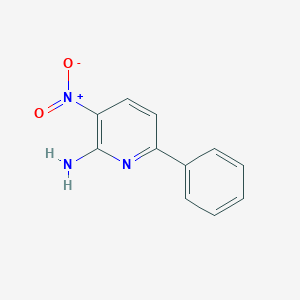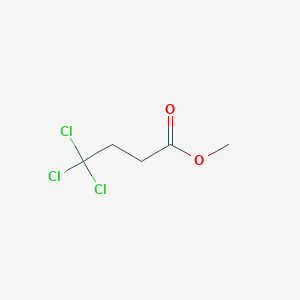
Methyl 4,4,4-trichlorobutanoate
描述
Methyl 4,4,4-trichlorobutanoate is an organic compound with the molecular formula C5H7Cl3O2. It is a chlorinated ester that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4,4,4-trichlorobutanoate can be synthesized through the esterification of 4,4,4-trichlorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The use of automated systems and controlled reaction environments helps in maintaining consistent product quality.
化学反应分析
Types of Reactions
Methyl 4,4,4-trichlorobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4,4,4-trichlorobutanol.
Hydrolysis: 4,4,4-trichlorobutyric acid and methanol.
科学研究应用
Methyl 4,4,4-trichlorobutanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of methyl 4,4,4-trichlorobutanoate involves its reactivity towards nucleophiles and reducing agents. The ester group is susceptible to nucleophilic attack, leading to substitution or hydrolysis reactions. The chlorine atoms also make the compound reactive towards nucleophiles, facilitating various substitution reactions.
相似化合物的比较
Similar Compounds
Methyl 4-chlorobutanoate: Similar ester structure but with only one chlorine atom.
Methyl 4,4-dichlorobutanoate: Contains two chlorine atoms instead of three.
Ethyl 4,4,4-trichlorobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4,4,4-trichlorobutanoate is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to similar compounds with fewer chlorine atoms. This makes it a valuable reagent in synthetic chemistry for introducing multiple chlorine atoms into target molecules.
属性
IUPAC Name |
methyl 4,4,4-trichlorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEHQWOCCPLELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316073 | |
| Record name | Methyl 4,4,4-trichlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19376-57-9 | |
| Record name | 19376-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4,4,4-trichlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of conformational dynamics in the methyl 4,4,4-trichlorobutanoate-derived radical?
A1: The research paper [] investigates the conformational dynamics of the (2SR,3RS)-2-methyl-4,4,4-trichlorobutanoate-2-yl radical, which is derived from this compound. The study utilizes Electron Paramagnetic Resonance (EPR) spectroscopy and quantum chemical calculations to demonstrate that this radical exhibits dynamic behavior. Specifically, it exists in two minimum conformations, labeled B and D, both characterized by planar radical centers. These conformations interconvert with an energy barrier of 12.0 ± 1.8 kJ.mol -1 (experimental) or 11.0 kJ.mol -1 (calculated) []. This dynamic behavior could have implications for the reactivity and potential applications of this radical in chemical reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


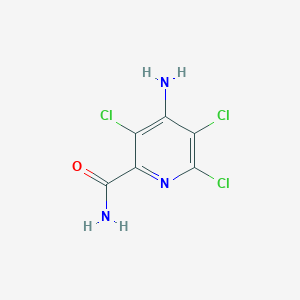
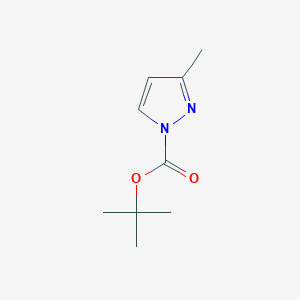
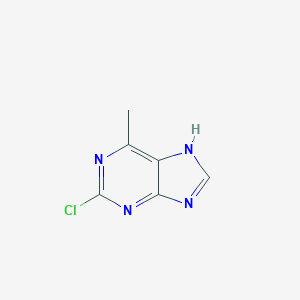
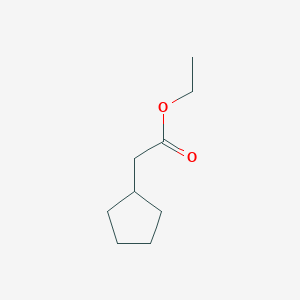
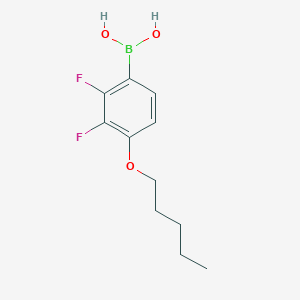
![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)
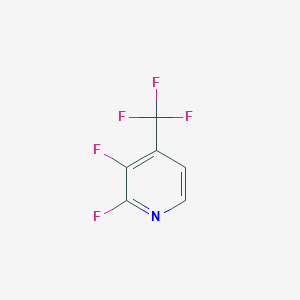
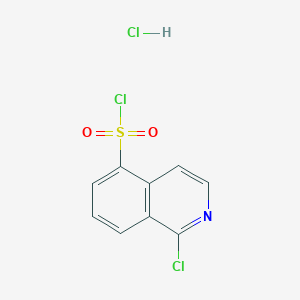
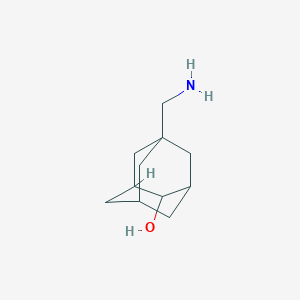
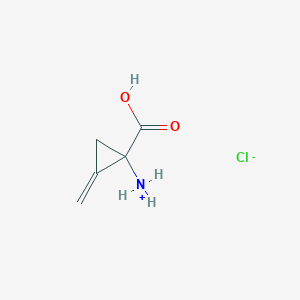
![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)
